Benzoic acid, 2-[4-[2-(1-piperidinyl)ethoxy]benzoyl]-
Overview
Description
Benzoic acid, 2-[4-[2-(1-piperidinyl)ethoxy]benzoyl]- is a chemical compound that belongs to the class of benzoyl derivatives. It is characterized by the presence of a benzoic acid moiety linked to a piperidinyl ethoxy group. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Biochemical Analysis
Biochemical Properties
It has been found to form stable complexes with proteins such as bovine serum albumin (BSA), zein, and lysozyme . The binding interactions include hydrogen bonding, hydrophobic, and electrostatic interactions . It also interacts with enzymes such as Benzoate-Coenzyme A ligase in the biosynthesis of biphenyl phytoalexins .
Cellular Effects
Benzoic acid derivatives have been shown to have effects on microbial cells, influencing their growth and metabolism .
Molecular Mechanism
The molecular mechanism of action of “Benzoic acid, 2-[4-[2-(1-piperidinyl)ethoxy]benzoyl]-” is not well defined. Benzoic acid is known to be conjugated to GLYCINE in the liver and excreted as hippuric acid . This suggests that “Benzoic acid, 2-[4-[2-(1-piperidinyl)ethoxy]benzoyl]-” may undergo similar metabolic processes.
Metabolic Pathways
The metabolic pathways involving “Benzoic acid, 2-[4-[2-(1-piperidinyl)ethoxy]benzoyl]-” are not well characterized. Benzoic acid is known to be involved in the β-oxidative pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-[4-[2-(1-piperidinyl)ethoxy]benzoyl]- typically involves the reaction of 4-hydroxybenzoic acid with 1-(2-chloroethyl)piperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality benzoic acid, 2-[4-[2-(1-piperidinyl)ethoxy]benzoyl]- .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, organic solvents, and mild heating.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 2-[4-[2-(1-piperidinyl)ethoxy]benzoyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[4-[2-(1-piperidinyl)ethoxy]benzoyl]- involves its interaction with specific molecular targets in biological systems. The piperidinyl ethoxy group is known to interact with muscarinic receptors, leading to potential antispasmodic effects. Additionally, the benzoyl moiety may contribute to the compound’s ability to modulate enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
- Benzoic acid, 4-[2-(1-piperidinyl)ethoxy]-
- Benzoic acid, 4-[2-(1-piperidinyl)methoxy]-
- Benzoic acid, 4-[2-(1-piperidinyl)propoxy]-
Comparison: Benzoic acid, 2-[4-[2-(1-piperidinyl)ethoxy]benzoyl]- is unique due to the specific positioning of the piperidinyl ethoxy group on the benzoyl moiety. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the ethoxy group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[4-(2-piperidin-1-ylethoxy)benzoyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c23-20(18-6-2-3-7-19(18)21(24)25)16-8-10-17(11-9-16)26-15-14-22-12-4-1-5-13-22/h2-3,6-11H,1,4-5,12-15H2,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJCKBKILAIZKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596957 | |
Record name | 2-{4-[2-(Piperidin-1-yl)ethoxy]benzoyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40596957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130566-58-4 | |
Record name | 2-{4-[2-(Piperidin-1-yl)ethoxy]benzoyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40596957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[4-(2-piperidin-1-ylethoxy)benzoyl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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